molecular formula C10H15NO3 B12439262 Butyl 5-cyano-4-oxopentanoate

Butyl 5-cyano-4-oxopentanoate

Cat. No.: B12439262
M. Wt: 197.23 g/mol
InChI Key: FZRNOZSHVWQIEE-UHFFFAOYSA-N
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Description

Butyl 5-cyano-4-oxopentanoate is an organic compound with the molecular formula C10H15NO3. It is a derivative of pentanoic acid, featuring a butyl ester group, a cyano group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-cyano-4-oxopentanoate typically involves the cyanoacetylation of butyl 4-oxopentanoate. One common method includes the reaction of butyl 4-oxopentanoate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-cyano-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound can be oxidized to butyl 5-cyano-4-hydroxypentanoate.

    Reduction: Reduction can yield butyl 5-cyano-4-hydroxypentanoate.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 5-cyano-4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 5-cyano-4-oxopentanoate involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as succinate dehydrogenase by binding to the active site, disrupting the enzyme’s function and affecting cellular respiration . The cyano group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-oxopentanoate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    Ethyl 5-cyano-4-oxopentanoate: Similar structure but with an ethyl ester group instead of a butyl ester group.

    Methyl 5-cyano-4-oxopentanoate: Similar structure but with a methyl ester group.

Uniqueness

Butyl 5-cyano-4-oxopentanoate is unique due to the presence of both a cyano group and a butyl ester group, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

butyl 5-cyano-4-oxopentanoate

InChI

InChI=1S/C10H15NO3/c1-2-3-8-14-10(13)5-4-9(12)6-7-11/h2-6,8H2,1H3

InChI Key

FZRNOZSHVWQIEE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=O)CC#N

Origin of Product

United States

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